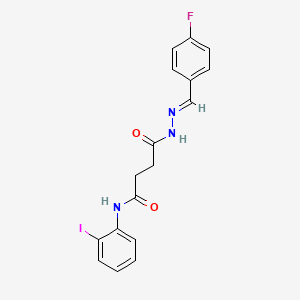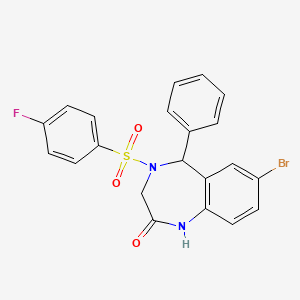
2'-Iodosuccinanilic acid N'-(4-fluorobenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE typically involves the condensation of an appropriate hydrazine or hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and iodophenyl moieties. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity or altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar compounds include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide Compared to these compounds, 3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE is unique due to the presence of both fluorophenyl and iodophenyl groups, which can enhance its reactivity and potential applications in various fields .
Propriétés
Formule moléculaire |
C17H15FIN3O2 |
|---|---|
Poids moléculaire |
439.22 g/mol |
Nom IUPAC |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H15FIN3O2/c18-13-7-5-12(6-8-13)11-20-22-17(24)10-9-16(23)21-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
Clé InChI |
MXCWTDRMZHORBR-RGVLZGJSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F)I |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-chlorobenzyl)-7-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11566639.png)
![N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11566641.png)
![N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566643.png)
![2-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11566647.png)
![N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11566655.png)
![2-chloro-N-[4-hydroxy-1-(2-methylpropyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11566661.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11566664.png)

![1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl-](/img/structure/B11566671.png)
![[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B11566676.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566681.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11566682.png)
![N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566687.png)
